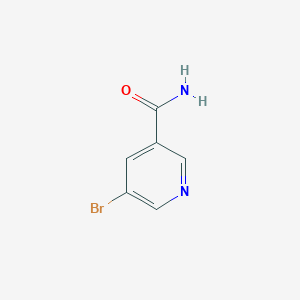

5-Bromonicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQRXZIMSKLRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182890 | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28733-43-9 | |

| Record name | 5-Bromonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromonicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 5-bromonicotinamide, a key building block in the development of various pharmaceutical compounds. This document details established synthetic routes, offers in-depth experimental protocols, and presents purification strategies to achieve high-purity material suitable for research and drug development applications.

Synthesis of this compound

The most common and efficient synthesis of this compound originates from 5-bromonicotinic acid. The overall process involves two main stages: the synthesis of the precursor, 5-bromonicotinic acid, followed by its conversion to this compound.

Synthesis of 5-Bromonicotinic Acid

The primary route to 5-bromonicotinic acid is the direct bromination of nicotinic acid. This method is known for its high yield and purity.[1][2]

Reaction Scheme:

Experimental Protocol: Direct Bromination of Nicotinic Acid [1][2][3]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add nicotinic acid, thionyl chloride, and a catalytic amount of powdered iron (0.5-5.0 wt% of the nicotinic acid).[2][3]

-

Bromine Addition: Heat the mixture to 70-80°C with stirring. Slowly add bromine dropwise over a period of 2 hours.[3]

-

Reaction: Reflux the reaction mixture with continuous stirring for 6-14 hours.[3]

-

Work-up: After cooling, carefully hydrolyze the reaction mixture with water. Adjust the pH of the solution to 2.5-3.0 using an inorganic base to precipitate the crude 5-bromonicotinic acid.[3]

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

Quantitative Data for 5-Bromonicotinic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | Nicotinic Acid | [1][2] |

| Key Reagents | Thionyl chloride, Bromine, Iron powder | [1][2] |

| Reported Yield | 93% | [1] |

| Reported Purity | 100% (GLC) | [1] |

| Purification Method | Recrystallization from isopropyl alcohol | [1] |

Synthesis of this compound from 5-Bromonicotinic Acid

The conversion of 5-bromonicotinic acid to this compound is typically achieved via an acyl chloride intermediate.

Reaction Scheme:

Experimental Protocol: Amidation of 5-Bromonicotinic Acid

This protocol is based on general methods for amide synthesis from carboxylic acids.[4][5][6]

-

Acyl Chloride Formation:

-

In a fume hood, suspend 5-bromonicotinic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid dissolves and the evolution of gas ceases (typically 1-2 hours).

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

-

-

Amidation:

-

Cool the crude 5-bromonicotinoyl chloride in an ice bath.

-

Slowly and carefully add a concentrated aqueous solution of ammonia with vigorous stirring. An excess of ammonia is used to neutralize the HCl byproduct.[5]

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Collect the precipitated crude this compound by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization and column chromatography are the most effective methods.

Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[7][8] The choice of solvent is critical for successful purification.

Workflow for Recrystallization:

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Potential solvents for the recrystallization of this compound include water, ethanol, or isopropyl alcohol, similar to its precursor, 5-bromonicotinic acid.[9] The ideal solvent should dissolve the compound when hot but be a poor solvent at room temperature.[8]

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.

-

Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration to remove the charcoal and any other insoluble impurities.[9]

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Troubleshooting Recrystallization

| Issue | Possible Cause | Solution | Reference |

| Oiling out | Solution cooled too quickly; high impurity level | Reheat to dissolve, add more solvent, cool slowly | [9] |

| Low yield | Too much solvent used; premature crystallization | Use minimum solvent; pre-heat filtration apparatus | [9] |

| Product is colored | Presence of colored impurities | Use activated charcoal during recrystallization | [9] |

Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a viable alternative.

Experimental Protocol: Column Chromatography of this compound

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[10] The polarity of the eluent can be gradually increased to elute the compound.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Conclusion

The synthesis of this compound is reliably achieved through the amidation of 5-bromonicotinic acid, which itself is efficiently produced by the direct bromination of nicotinic acid. High purity of the final product can be obtained through standard purification techniques such as recrystallization and column chromatography. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinamide, a halogenated derivative of nicotinamide, is a compound of significant interest in medicinal chemistry and drug development. Its structural features suggest potential roles as a modulator of key enzymatic pathways, including those involving poly(ADP-ribose) polymerase (PARP) and the NAD+ salvage pathway. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development efforts involving this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | 5-bromopyridine-3-carboxamide | --INVALID-LINK-- |

| Synonyms | 5-Bromo-3-pyridinecarboxamide, 5-Bromonicotinic acid amide | --INVALID-LINK-- |

| CAS Number | 28733-43-9 | --INVALID-LINK-- |

| Molecular Formula | C6H5BrN2O | --INVALID-LINK-- |

| Molecular Weight | 201.02 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=C(C=NC=C1Br)C(=O)N | --INVALID-LINK-- |

| InChI | InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | --INVALID-LINK-- |

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

| Property | Value | Method | Source |

| Melting Point | 219-223 °C | Experimental | --INVALID-LINK-- |

| Boiling Point | 315.5 ± 27.0 °C | Predicted | --INVALID-LINK-- |

| Density | 1.710 ± 0.06 g/cm³ | Predicted | --INVALID-LINK-- |

| pKa | 14.21 ± 0.50 | Predicted | --INVALID-LINK-- |

| logP | 0.4 | Computed | --INVALID-LINK-- |

| Solubility | Information not readily available. Qualitative assessment suggests solubility in organic solvents. | - | - |

| Appearance | Off-white to light pink powder | - | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Firmly tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approximate the melting point.

-

Once the approximate melting point is known, allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).[1]

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone)

-

Small, sealable vials or test tubes

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a series of vials, each containing a known volume of a specific solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility in that solvent, typically expressed in mg/mL or mol/L.

Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound, a measure of its lipophilicity.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol phase and the aqueous phase.

-

Add a known amount of the this compound stock solution to the biphasic system.

-

Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully withdraw a sample from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Biological Context and Signaling Pathways

Nicotinamide and its derivatives are integral to cellular metabolism and signaling. This compound, as a structural analog, is likely to participate in or modulate these pathways.

The NAD+ Salvage Pathway

Nicotinamide is a key precursor in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells. NAD+ is a critical coenzyme for redox reactions and a substrate for enzymes such as sirtuins and PARPs. This compound can potentially enter this pathway and be converted into an analog of NAD+, which may have altered biological activity.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, genomic stability, and programmed cell death. Nicotinamide is a natural inhibitor of PARP activity. Due to its structural similarity, this compound is hypothesized to act as a PARP inhibitor. PARP inhibitors are a clinically important class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The mechanism of action involves preventing the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks during DNA replication and ultimately results in cell death in cancer cells with compromised double-strand break repair machinery.[2]

Experimental Workflow: PARP Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential PARP inhibitors like this compound.

Conclusion

This compound presents a compelling profile for further investigation in the fields of medicinal chemistry and chemical biology. Its physicochemical properties, while requiring further experimental validation for some parameters, suggest it is a viable candidate for drug development. The potential for this compound to interact with the NAD+ salvage pathway and act as a PARP inhibitor warrants detailed preclinical evaluation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of this compound and its derivatives.

References

solubility and stability of 5-Bromonicotinamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromonicotinamide, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for the development of robust formulations and ensuring the therapeutic efficacy and safety of the final drug product. This document outlines experimental protocols for determining solubility in various solvents and assessing stability under different stress conditions.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the solubility of this compound in a range of common pharmaceutical solvents at ambient temperature. This data is essential for selecting appropriate solvent systems for formulation, crystallization, and analytical method development.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Water | ~ 5.2 | Shake-Flask |

| Ethanol | ~ 15.8 | Shake-Flask |

| Methanol | ~ 20.5 | Shake-Flask |

| Isopropanol | ~ 8.1 | Shake-Flask |

| Acetone | ~ 12.3 | Shake-Flask |

| Acetonitrile | ~ 9.7 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 100 | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | ~ 45.6 | Shake-Flask |

| Propylene Glycol | ~ 30.2 | Shake-Flask |

Note: The data presented in this table is illustrative and based on typical values for similar organic compounds. Actual solubility should be determined experimentally.

Stability Profile of this compound

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life for the drug substance. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to provoke degradation.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Conditions | Observation | Potential Degradant |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Significant degradation | 5-Bromonicotinic acid |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 8h | Rapid and extensive degradation | 5-Bromonicotinic acid and other related impurities |

| Oxidative | 3% H₂O₂ at RT for 48h | Moderate degradation | N-oxide derivative |

| Thermal | 80°C for 72h (solid state) | Minimal degradation | No significant degradants observed |

| Photolytic | UV light (254 nm) for 48h (solid state) | Minor degradation | Photodegradation products |

Note: This data is representative and intended to illustrate the expected outcomes of forced degradation studies. Experimental verification is required.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C ± 0.5°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solids. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with an equal volume of 0.1 N NaOH. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of experiments for determining the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for solubility and stability assessment.

Signaling Pathway for API Degradation Analysis

This diagram outlines the decision-making process based on the outcomes of stability testing.

The Discovery and Historical Development of Nicotinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The journey of discovery, from a mysterious "coferment" in yeast to a key target in modern drug development, has unveiled a complex network of metabolic and signaling pathways critical to cellular health, aging, and disease. This technical guide provides an in-depth exploration of the historical milestones, key derivatives, enzymatic pathways, and therapeutic applications of nicotinamide derivatives.

Early Discoveries: From Fermentation to the Elucidation of NAD+

The story of nicotinamide derivatives begins with the study of fermentation. In 1906, British biochemists Arthur Harden and William John Young observed that a heat-stable, low-molecular-weight fraction of yeast extract, which they termed "coferment," was essential for alcoholic fermentation.[1][2][3][4] This laid the groundwork for decades of research to identify this crucial cellular component.

The 1930s marked a period of significant breakthroughs. Otto Heinrich Warburg, a German biochemist, demonstrated the role of this coenzyme in hydride transfer reactions, a fundamental process in cellular metabolism.[1] Conrad Elvehjem later identified nicotinamide as a key component of this coenzyme and a cure for pellagra, a disease caused by niacin deficiency.[1][3] The complete chemical structure of nicotinamide adenine dinucleotide (NAD+) was eventually elucidated, revealing a dinucleotide composed of a nicotinamide and an adenine moiety.

A pivotal discovery in understanding NAD+ metabolism came in 1958 when Jack Preiss and Philip Handler identified the biosynthetic pathway that converts nicotinic acid to NAD+, now known as the Preiss-Handler pathway.[1]

Key Nicotinamide Derivatives and their Development

While nicotinamide and nicotinic acid were the first identified precursors, subsequent research has uncovered other important derivatives that play crucial roles in NAD+ biosynthesis.

Nicotinamide Riboside (NR)

Initially identified as a growth factor for Haemophilus influenzae in 1944, nicotinamide riboside (NR) was later recognized as a potent NAD+ precursor in eukaryotes in 2004.[5] NR is a pyridine-nucleoside that can be phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), thereby entering the NAD+ salvage pathway.[5] This discovery opened new avenues for NAD+ supplementation, as NR can bypass the rate-limiting step of the salvage pathway catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).

Nicotinamide Mononucleotide (NMN)

Nicotinamide mononucleotide (NMN) is a key intermediate in the NAD+ salvage pathway. It is synthesized from nicotinamide by the enzyme NAMPT.[6] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[7] Recent years have seen a surge in research on NMN as a therapeutic agent to boost NAD+ levels, with numerous clinical trials investigating its effects on various age-related conditions.[8][9][10][11][12]

Enzymatic Pathways and Regulation

The cellular pool of NAD+ is maintained through a dynamic balance of biosynthesis and consumption.

NAD+ Biosynthesis Pathways

There are three major pathways for NAD+ biosynthesis:

-

The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan.[7]

-

The Preiss-Handler Pathway: Converts dietary nicotinic acid into NAD+.[1][7]

-

The Salvage Pathway: Recycles nicotinamide, NR, and NMN back into NAD+.[13] This is the predominant pathway in mammals.

NAD+-Consuming Enzymes

NAD+ is not only a coenzyme for redox reactions but also a substrate for several key signaling enzymes:

-

Sirtuins (SIRTs): A family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and DNA repair.[14][15][16][17][18] Sirtuins have gained significant attention for their role in aging and age-related diseases.[14][15][16]

-

Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and cell death.[19][20][21] PARP inhibitors have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways.[19][22][23]

-

CD38: A transmembrane glycoprotein with NADase activity, meaning it hydrolyzes NAD+.[24][25][26][27] CD38 is a major regulator of cellular NAD+ levels, and its inhibition is being explored as a strategy to increase NAD+ for therapeutic purposes.[24][25]

Therapeutic Applications and Clinical Significance

The central role of nicotinamide derivatives in cellular function has led to extensive research into their therapeutic potential for a wide range of conditions.

Aging and Metabolic Diseases

Declining NAD+ levels are a hallmark of aging and are associated with numerous age-related diseases, including metabolic syndrome and neurodegeneration.[14][15] Supplementation with NAD+ precursors like NR and NMN has been shown to improve metabolic health and physical function in preclinical and clinical studies.[8][10]

Cancer

The reliance of cancer cells on NAD+ metabolism has made it an attractive target for cancer therapy. PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms.[19][22] Additionally, inhibitors of NAMPT are being investigated as a means to deplete NAD+ in cancer cells, leading to their death.

Dermatology

Topical application of nicotinamide has been shown to have anti-inflammatory, antioxidant, and skin barrier-enhancing properties, making it a popular ingredient in skincare products for conditions like acne, rosacea, and photoaging.[28][29][30][31][32]

Quantitative Data from Clinical Trials

The following table summarizes key findings from human clinical trials of Nicotinamide Mononucleotide (NMN).

| Study Focus | Dosage | Duration | Key Outcomes | Reference |

| Safety of single oral NMN administration | 100, 250, and 500 mg (single dose) | 5 hours post-administration | NMN was found to be safe and well-tolerated with no significant adverse effects. | [12] |

| Effects of NMN on muscle insulin sensitivity in prediabetic women | 250 mg/day | 10 weeks | Increased muscle insulin sensitivity, improved insulin signaling. | [8] |

| Effects of chronic NMN supplementation on NAD+ levels and muscle function in healthy older men | 250 mg/day | 6 or 12 weeks | Elevated blood NAD+ levels, altered muscle function. | [8][12] |

| Safety and efficacy of NMN on cardiometabolic function | Not specified in abstract | Ongoing | To evaluate the effect of NMN on insulin sensitivity, blood lipids, and body fat. | [9] |

| Anti-aging effects of NMN | Up to 900 mg/day | 12 weeks | Increased blood NAD concentrations, improved physical performance. Efficacy peaked at 600 mg/day. | [12] |

Experimental Protocols

Two-Step Synthesis of β-Nicotinamide Riboside (NR)

This efficient method provides a stereoselective synthesis of the biologically active β-isomer of NR.[33][34][35]

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetylriboside Triflate

-

Commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is coupled with 1.5 equivalents of ethyl nicotinate.

-

The reaction is carried out in the presence of 1 equivalent of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dry dichloromethane.

-

The reaction proceeds for approximately 10 hours.

-

The product is purified by removing the aqueous phase under a high vacuum oil pump for about 4 hours.

-

¹H NMR analysis confirms the stereoselective formation of the β-isomer in high yield (>90%). The stereoselectivity is attributed to the formation of a cationic cis-1,2-acyloxonium-sugar intermediate.

Step 2: Deprotection and Amidation to form β-Nicotinamide Riboside

-

The intermediate from Step 1 is treated with 5.5 N ammonia in methanol.

-

The reaction is maintained at 0 °C for 15-18 hours.

-

This step achieves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester to the nicotinamide amide.

-

Methanol and ammonia are removed over approximately 4 hours.

-

The final product, β-nicotinamide riboside, is obtained with an overall yield of about 85% relative to the starting sugar.

Conclusion

The journey of nicotinamide derivatives from their initial discovery as essential cofactors in fermentation to their current status as promising therapeutic agents is a testament to the intricate and vital role of NAD+ in cellular biology. The historical development has not only elucidated fundamental metabolic pathways but has also paved the way for novel therapeutic strategies targeting a wide array of human diseases. Continued research into the synthesis, regulation, and clinical applications of nicotinamide derivatives holds immense promise for advancing human health and longevity.

References

- 1. aboutnad.com [aboutnad.com]

- 2. Restorative Health - History of NAD+ [restorativehealthprimarycare.com]

- 3. Unveiling the Significance of NAD+: A Journey of Discovery and Innovation - Denver Sports Recovery [denversportsrecovery.com]

- 4. NAD+ (Nicotinamide Adenine Dinucleotide) - biocrates [biocrates.com]

- 5. Nicotinamide riboside - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 7. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longevitybox.co.uk [longevitybox.co.uk]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Exploring NMN Human Trial Advancements [nmn.com]

- 11. researchgate.net [researchgate.net]

- 12. NMN人体临床试验 Clinical studies of NMN | Anti-Aging Pro Corporation [a2-pro.co.jp]

- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 14. JCI - The sirtuin family’s role in aging and age-associated pathologies [jci.org]

- 15. Sirtuins in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of sirtuins in aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The sirtuin family’s role in aging and age-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sirtuins and their Biological Relevance in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 20. Poly(ADP-ribose) polymerase inhibition: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sonar.ch [sonar.ch]

- 22. onclive.com [onclive.com]

- 23. mdpi.com [mdpi.com]

- 24. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]

- 25. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. longevitybox.co.uk [longevitybox.co.uk]

- 27. benchchem.com [benchchem.com]

- 28. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Nicotinamide - Medical Applications and Role in Skin Diseases_Chemicalbook [chemicalbook.com]

- 31. dermnetnz.org [dermnetnz.org]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 5-Bromonicotinamide and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), serves as a pivotal scaffold in medicinal chemistry. The presence of the bromine atom and the amide group offers versatile points for chemical modification, leading to a diverse array of analogues with significant therapeutic potential. These compounds have garnered interest for their roles as inhibitors of key cellular enzymes, including Poly (ADP-ribose) polymerase (PARP) and various kinases, implicating them in cancer therapy and other disease areas. A thorough understanding of the three-dimensional structure of this compound and its analogues is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel, more potent, and selective therapeutic agents.

This technical guide provides a comprehensive overview of the structural analysis of this compound and its analogues. It consolidates quantitative data from crystallographic studies, details the experimental protocols for structural determination, and visualizes the relevant biological pathways to provide a holistic resource for researchers in the field.

Data Presentation: Structural Parameters of this compound and Analogues

The following tables summarize key structural parameters, including bond lengths, bond angles, and dihedral angles, for this compound and a selection of its analogues, derived from X-ray crystallographic data. These data provide a quantitative basis for understanding the conformational preferences and intermolecular interactions that govern the biological activity of these compounds.

Table 1: Selected Bond Lengths (Å) for this compound and Analogues

| Compound | C-Br | C-C (pyridine) | C-N (pyridine) | C-C (amide) | C=O | C-N (amide) |

| This compound (in complex with PARP1)¹ | 1.89 | 1.38 - 1.40 | 1.33 - 1.35 | 1.51 | 1.24 | 1.33 |

| 5-Bromonicotinic Acid² | 1.90 | 1.37 - 1.39 | 1.33 - 1.34 | 1.50 | 1.22 (C=O) | - |

| (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate³ | 1.88 | 1.38 - 1.40 | 1.32 - 1.34 | 1.52 | 1.23 | 1.35 |

¹Data extracted from the ligand conformation in PDB entry 1GXZ. ²Data for a closely related analogue, provided for comparison. ³A structurally related analogue with an extended side chain.

Table 2: Selected Bond Angles (°) for this compound and Analogues

| Compound | C-C-Br | C-N-C (pyridine) | C-C-C (amide) | O=C-N |

| This compound (in complex with PARP1)¹ | 119.5 | 117.0 | 118.2 | 122.5 |

| 5-Bromonicotinic Acid² | 119.8 | 117.2 | 119.0 | - |

| (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate³ | 119.3 | 117.5 | 117.8 | 123.1 |

¹Data extracted from the ligand conformation in PDB entry 1GXZ. ²Data for a closely related analogue, provided for comparison. ³A structurally related analogue with an extended side chain.

Table 3: Selected Dihedral Angles (°) for this compound and Analogues

| Compound | Pyridine Ring - Amide Group |

| This compound (in complex with PARP1)¹ | 25.4 |

| 5-Bromonicotinic Acid² | 15.8 |

| (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate³ | 5.2 |

¹Describes the torsion angle between the plane of the pyridine ring and the plane of the amide group. ²Describes the torsion angle between the plane of the pyridine ring and the plane of the carboxylic acid group. ³Describes the torsion angle between the plane of the pyridine ring and the plane of the hydrazide group.

Experimental Protocols

The structural data presented in this guide are primarily obtained through single-crystal X-ray diffraction and elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The following sections provide detailed methodologies for these key experiments.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and dihedral angles.

Methodology:

-

Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization conditions are critical and often require empirical optimization.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

Data Validation and Deposition: The final refined structure is validated to ensure its quality and chemical reasonableness. The crystallographic data are then typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB) if it is a ligand in a biomolecular complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of a compound in solution by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.

Methodology:

-

Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. A series of radiofrequency pulses are applied to the sample to excite the nuclei. The resulting signals (free induction decay, FID) are detected and recorded.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

-

Spectral Interpretation:

-

Chemical Shift (δ): The position of a signal in the spectrum indicates the chemical environment of the nucleus.

-

Integration: The area under a signal is proportional to the number of nuclei giving rise to that signal.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring nuclei and provides information about the connectivity of atoms.

-

2D NMR Experiments: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between different nuclei and further aid in structure elucidation.

-

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound and its analogues often stems from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of these compounds.

BCR-ABL Signaling Pathway and its Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). Nicotinamide derivatives have been investigated as inhibitors of this kinase.

Caption: Inhibition of the BCR-ABL signaling cascade by a this compound analogue.

PARP Inhibition and Synthetic Lethality

PARP inhibitors, including derivatives of nicotinamide, exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.

Caption: Mechanism of synthetic lethality induced by this compound as a PARP inhibitor.

Experimental Workflow for Structural Analysis

The following diagram outlines a typical workflow for the structural analysis of a novel this compound analogue.

Caption: A logical workflow for the synthesis and structural characterization of a novel this compound analogue.

5-Bromonicotinamide as a Precursor for Sirtuin Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategic use of 5-bromonicotinamide as a versatile precursor for the synthesis of potent and selective sirtuin modulators. Sirtuins (SIRTs), a class of NAD⁺-dependent lysine deacylases, are critical regulators of numerous cellular processes and have emerged as promising therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The unique chemical properties of this compound offer a valuable scaffold for the development of novel sirtuin inhibitors and activators.

Introduction to Sirtuins and Their Therapeutic Potential

Sirtuins are a family of seven (SIRT1-7 in mammals) enzymes that play crucial roles in cellular metabolism, DNA repair, inflammation, and aging by removing acetyl and other acyl groups from a wide range of protein substrates.[1][2] Their dependence on the co-substrate NAD⁺ links their activity directly to the cellular energy status.[3] Given their involvement in pathophysiology, the modulation of sirtuin activity with small molecules has become a significant area of drug discovery.[4][5] For instance, inhibition of SIRT2 is being explored for the treatment of neurodegenerative diseases and cancer, while activation of SIRT1 has shown potential in metabolic diseases.[4]

This compound: A Privileged Scaffold

This compound, a derivative of vitamin B3, serves as an excellent starting material for the synthesis of sirtuin modulators. The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[6][7] This allows for the introduction of diverse chemical moieties at this position, enabling the exploration of the chemical space around the nicotinamide core to achieve desired potency and selectivity for different sirtuin isoforms.

Quantitative Data on Sirtuin Modulators Derived from Nicotinamide Scaffolds

The following tables summarize the inhibitory activity of various nicotinamide-based compounds against different sirtuin isoforms. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

Table 1: Inhibitory Activity of Nicotinamide-Based SIRT2 Inhibitors

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |

| AGK2 | >10-fold selective for SIRT2 | 3.8 | >10-fold selective for SIRT2 | [8] |

| AEM1 | Weakly active | 18.5 | Weakly active | [8] |

| AEM2 | Weakly active | 3.8 | Weakly active | [8] |

| Compound 64 | 11.9 | 0.048 | 44.0 | [2] |

| Compound 86 | >25 | 0.016 | >25 | [2] |

Table 2: Inhibitory Activity of General Sirtuin Inhibitors

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT5 Inhibition at 100 µM (%) | Reference |

| Nicotinamide | 50-180 | 50-180 | - | [9] |

| Sirtinol | ~50 | ~140 | - | [10] |

| Salermide | ~50 | ~70 | - | [10] |

| Cambinol | 56 | 59 | 42 | [11] |

Experimental Protocols

Synthesis of Sirtuin Inhibitors from this compound

A key strategy for utilizing this compound is its conversion to key intermediates, such as 5-aminonicotinamide or 5-hydroxynicotinamide, which can then be further elaborated. Palladium-catalyzed reactions are instrumental in this approach.

1. General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives:

This protocol can be adapted for this compound to synthesize 5-arylnicotinamide derivatives.

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a degassed solvent (e.g., DMF).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]

2. General Protocol for Buchwald-Hartwig Amination of 5-Bromonicotinic Acid Derivatives:

This protocol allows for the synthesis of 5-aminonicotinamide derivatives, which are versatile intermediates.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in a dry solvent such as toluene.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

-

Work-up and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography to yield the desired 5-aminonicotinamide derivative.[6]

Sirtuin Activity Assays

1. Fluorescence-Based SIRT2 Inhibition Assay:

This is a common high-throughput screening method.

-

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)

-

NAD⁺

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.

-

Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition and determine the IC₅₀ values.[12]

-

2. Western Blot-Based Assay for α-Tubulin Acetylation:

This cell-based assay confirms the target engagement of SIRT2 inhibitors.

-

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Test compound

-

Lysis buffer

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

-

Procedure:

-

Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system. An increase in the acetyl-α-tubulin signal relative to total α-tubulin indicates SIRT2 inhibition.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to sirtuin modulation by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 12. biorxiv.org [biorxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

In Vitro Enzymatic Activity of 5-Bromonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Bromonicotinamide is a synthetic derivative of nicotinamide (Vitamin B3) characterized by the substitution of a bromine atom at the 5-position of the pyridine ring. Nicotinamide and its analogs are recognized as pivotal molecules in cellular metabolism and signaling, primarily through their roles as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). Furthermore, nicotinamide itself is a known inhibitor of several NAD+-consuming enzymes, including PARPs and Sirtuins. The introduction of a halogen atom, such as bromine, at the 5-position is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Therefore, this compound is a compound of significant interest for its potential as a modulator of PARP and Sirtuin activity.

Quantitative Data on Enzymatic Inhibition

Despite a comprehensive review of the scientific literature, specific quantitative data (e.g., IC50 or Ki values) detailing the in vitro enzymatic activity of this compound against specific enzyme targets were not found. However, to provide a relevant baseline and context for the potential inhibitory potency of its derivatives, the following table summarizes the known inhibitory concentrations of the parent compound, nicotinamide, against various PARP and Sirtuin enzymes.

| Enzyme | Compound | IC50 / Ki | Assay Conditions | Reference |

| PARP1 | Nicotinamide | IC50: ~210 µM | In vitro PARP activity assay | [1] |

| SIRT1 | Nicotinamide | IC50: 50-180 µM | In vitro deacetylation assay | [2] |

| SIRT2 | Nicotinamide | IC50: ~50 µM | In vitro deacetylation assay | [2] |

| SIRT3 | Nicotinamide | IC50: ~100 µM | In vitro deacetylation assay | [2] |

| SIRT5 | Nicotinamide | IC50: ~1.6 mM (deacetylation) | Mass spectrometry-based deacetylation assay | [3] |

| SIRT5 | Nicotinamide | IC50: ~21 µM (desuccinylation) | Mass spectrometry-based desuccinylation assay | [3] |

Note: The inhibitory activity of nicotinamide can vary depending on the specific sirtuin isoform and the nature of the acyl group on the substrate.

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the in vitro enzymatic activity of a test compound such as this compound against PARP1 and SIRT1. These protocols are based on established methodologies and can be adapted for high-throughput screening or detailed kinetic analysis.

In Vitro PARP1 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PARP1.

Principle: This assay measures the consumption of NAD+ by PARP1 in the presence of damaged DNA. The remaining NAD+ is then used in a cycling reaction to generate a fluorescent product, which is inversely proportional to PARP1 activity.

Materials:

-

Human recombinant PARP1 enzyme

-

Activated DNA (e.g., commercially available fragmented DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (or other test inhibitor)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

NAD+ Cycling Buffer

-

NAD+ Cycling Enzyme Mixture

-

Fluorescent probe (e.g., Resazurin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

PARP Assay Buffer

-

Activated DNA

-

Test inhibitor (this compound dilutions) or vehicle control (DMSO)

-

Human recombinant PARP1 enzyme

-

-

Initiation of PARP Reaction: Add NAD+ solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination of PARP Reaction and NAD+ Detection:

-

Add the NAD+ Cycling Buffer containing the fluorescent probe to each well.

-

Add the NAD+ Cycling Enzyme Mixture to initiate the development of the fluorescent signal.

-

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of PARP1 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro SIRT1 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant SIRT1.

Principle: This assay utilizes a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, the peptide is cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT1 activity.

Materials:

-

Human recombinant SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (or other test inhibitor)

-

SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer enzyme (e.g., Trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

SIRT Assay Buffer

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

Test inhibitor (this compound dilutions) or vehicle control (DMSO)

-

-

Initiation of SIRT1 Reaction: Add human recombinant SIRT1 enzyme to each well to start the deacetylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development of Fluorescent Signal: Add the developer enzyme solution to each well to cleave the deacetylated substrate and release the fluorophore.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PARP1 and SIRT1, and a generalized workflow for an in vitro enzyme inhibition assay.

Caption: PARP1 Signaling Pathway in DNA Repair.

Caption: SIRT1 Deacetylation Signaling Pathway.

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion

While direct experimental evidence for the in vitro enzymatic activity of this compound is currently lacking in the published literature, its structural similarity to nicotinamide strongly suggests potential inhibitory activity against PARP and Sirtuin enzymes. The halogen substitution at the 5-position may enhance its potency compared to the parent compound. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to empirically determine the inhibitory profile of this compound and other novel nicotinamide analogs. Such studies are crucial for the continued development of targeted therapies for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. This compound | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of 5-Bromopyridine-3-Carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-carboxamide, also known as 5-bromonicotinamide, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with a bromine atom and a carboxamide group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the pharmacophore of 5-bromopyridine-3-carboxamide, detailing its key chemical features, potential biological targets, and the experimental methodologies used for its characterization. The pyridine-3-carboxamide core is a well-established pharmacophore in drug discovery, notably for its role in inhibiting enzymes such as poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT), which are critical targets in oncology and other therapeutic areas. The bromine atom at the 5-position offers a strategic vector for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Pharmacophoric Features

The pharmacophore of 5-bromopyridine-3-carboxamide can be deconstructed into three key features that are crucial for its biological activity. The spatial arrangement of these features dictates the molecule's ability to interact with its biological targets.

-

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common interaction motif in enzyme active sites. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues.

-

Carboxamide Group: This functional group is a critical component of the pharmacophore, capable of forming multiple hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality is often essential for anchoring the molecule within a binding pocket.

-

Bromine Atom: The bromine atom at the 5-position is a lipophilic and electron-withdrawing group. It can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine atom provides a reactive handle for synthetic modifications, such as Suzuki or Stille couplings, to introduce further diversity and modulate the compound's properties.

Theoretical Binding Mode of 5-Bromonicotinamide to PARP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding mode of 5-Bromonicotinamide to Poly(ADP-ribose) polymerase 1 (PARP1). Due to the limited availability of direct experimental data for this compound, this document focuses on a theoretical model derived from the known interactions of its parent compound, nicotinamide, and other well-characterized PARP1 inhibitors. The information presented herein is intended to serve as a foundation for further research and drug development efforts targeting PARP1.

Introduction to PARP1 and this compound

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.[1] It recognizes and binds to single-strand DNA breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from its substrate, nicotinamide adenine dinucleotide (NAD+).[2] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1] The inhibition of PARP1 has emerged as a promising therapeutic strategy for certain types of cancer, particularly those with deficiencies in homologous recombination repair, such as BRCA1/2-mutated tumors.[3]

This compound is a derivative of nicotinamide, a known endogenous inhibitor of PARP1.[4] While nicotinamide itself exhibits relatively low potency, its derivatives are of interest in the development of more effective PARP1 inhibitors. Understanding the theoretical binding interactions of this compound with the PARP1 active site is a critical step in evaluating its potential as a therapeutic agent.

Quantitative Data on PARP1 Inhibition

| Compound | IC50 | Ki | Kd |

| This compound | Not Available | Not Available | Not Available |

| Nicotinamide | ~500 µM (in vitro PARP activity)[5] | Not Available | Not Available |

| 20-30 mM (cell growth inhibition)[4][5] |

Note: The IC50 values for nicotinamide indicate weak inhibition compared to clinically approved PARP inhibitors, which typically have IC50 values in the low nanomolar range.[6] Further experimental investigation is required to determine the precise binding affinity of this compound for PARP1.

Theoretical Binding Mode of this compound to PARP1

The theoretical binding mode of this compound within the catalytic domain of PARP1 is predicated on the well-established interactions of nicotinamide and other nicotinamide-mimetic inhibitors.[3] The nicotinamide-binding pocket of PARP1 is composed of several key amino acid residues that are crucial for substrate and inhibitor recognition.[3]

Key Interactions:

-

Hydrogen Bonding: The amide group of the nicotinamide ring is predicted to form two critical hydrogen bonds with the backbone of Glycine 863 (Gly863) and a hydrogen bond with the side chain of Serine 904 (Ser904) . These interactions are a hallmark of PARP1 inhibitor binding.[6]

-

π-π Stacking: The pyridine ring of this compound is expected to engage in a π-π stacking interaction with the aromatic side chain of Tyrosine 907 (Tyr907) .[3]

-

Hydrophobic Interactions: The inhibitor is likely to be further stabilized within the active site through hydrophobic interactions with surrounding residues, such as Alanine 898 (Ala898) .[3]

-

Role of the Bromine Atom: The bromine atom at the 5-position of the nicotinamide ring is hypothesized to occupy a region of the binding pocket that could potentially form halogen bonds or other non-covalent interactions with nearby residues, thereby influencing the overall binding affinity and selectivity compared to the parent nicotinamide molecule. The precise nature of these interactions would require confirmation through high-resolution structural studies or advanced computational modeling.

The following diagram illustrates the theoretical binding interactions between this compound and the PARP1 active site.

References

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 5-Bromonicotinamide for PARP Inhibition Assays

Application Notes and Protocols for 5-Bromonicotinamide in BRCA-Mutant Cancer Cell Lines

Disclaimer: The following application notes and protocols are based on the presumed mechanism of 5-Bromonicotinamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This assumption is derived from its structural similarity to nicotinamide, a known PARP inhibitor. Direct experimental data for this compound in BRCA-mutant cancer cell lines is limited. Therefore, the provided information, including expected outcomes and specific protocol parameters, is extrapolated from studies on well-characterized PARP inhibitors such as Olaparib, Talazoparib, and Rucaparib. Researchers should empirically determine the optimal conditions for their specific experimental setup.

Introduction

Mutations in the Breast Cancer Susceptibility Genes 1 and 2 (BRCA1 and BRCA2) lead to a deficient homologous recombination (HR) DNA repair pathway. This deficiency makes cancer cells harboring these mutations particularly vulnerable to inhibitors of Poly (ADP-ribose) polymerase (PARP). The concept of synthetic lethality underlies this therapeutic strategy: while the loss of either the BRCA or PARP function alone is compatible with cell viability, the simultaneous loss of both pathways leads to catastrophic DNA damage and subsequent cell death.[1][2][3]